2-(Methylsulfonyl)isonicotinaldehyde
Description
Properties
IUPAC Name |
2-methylsulfonylpyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-12(10,11)7-4-6(5-9)2-3-8-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFXZZRFKZMUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular structure and weight of 2-(Methylsulfonyl)isonicotinaldehyde
An In-depth Technical Guide to 2-(Methylsulfonyl)isonicotinaldehyde for Advanced Research
This guide provides an in-depth exploration of 2-(Methylsulfonyl)isonicotinaldehyde, a heterocyclic compound of significant interest in contemporary drug discovery and chemical biology. We will delve into its molecular characteristics, a robust synthetic protocol, and its functional applications as a reactive scaffold, particularly focusing on its role as a tunable covalent modifier for biological targets.
Molecular Structure and Physicochemical Properties
2-(Methylsulfonyl)isonicotinaldehyde is a bifunctional molecule featuring a pyridine ring substituted with a reactive methylsulfonyl group at the 2-position and an aldehyde at the 4-position (isonicotinaldehyde). This unique arrangement of functional groups imparts valuable chemical properties for applications in medicinal chemistry.
The methylsulfonyl group, being a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution (SNAr). The aldehyde serves as a versatile chemical handle for further derivatization or as a key interaction point with biological macromolecules.
Table 1: Physicochemical Properties of 2-(Methylsulfonyl)isonicotinaldehyde
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃S | |
| Molecular Weight | 185.20 g/mol | |
| CAS Number | 1211539-18-2 | |
| Appearance | White to yellow solid | |
| Predicted pKa | 1.55 (most acidic) | ChemAxon Prediction[1][2] |
| Predicted logP | -0.58 | ChemAxon Prediction[1][2] |
| Predicted Solubility | 11.26 g/L (at pH 7.4) | ChemAxon Prediction[1][2] |
Note: pKa, logP, and solubility values are computationally predicted and should be considered as estimates. Experimental validation is recommended.
Synthesis and Characterization
The synthesis of 2-(Methylsulfonyl)isonicotinaldehyde can be efficiently achieved through a two-step process starting from a commercially available precursor, 2-chloroisonicotinaldehyde. The methodology described below is a robust and scalable laboratory procedure.
Synthetic Workflow
The overall synthetic strategy involves a nucleophilic substitution to introduce the thioether, followed by an oxidation to the sulfone. This approach is widely used for the preparation of heteroaryl sulfones.
Caption: Synthetic route to 2-(Methylsulfonyl)isonicotinaldehyde.
Experimental Protocol
Step 1: Synthesis of 2-(Methylthio)isonicotinaldehyde
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF, 10 volumes relative to the starting material). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Add 2-chloroisonicotinaldehyde (1.0 eq) to the cooled THF. Stir the solution until the starting material is fully dissolved.
-
Nucleophilic Substitution: Slowly add a solution of sodium thiomethoxide (1.1 eq) in THF dropwise to the reaction mixture. The addition should be controlled to maintain the internal temperature below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 2-(methylthio)isonicotinaldehyde as a solid.
Causality: The choice of sodium thiomethoxide provides a potent nucleophile (CH₃S⁻) that readily displaces the chloride at the electron-deficient 2-position of the pyridine ring. THF is an appropriate aprotic solvent for this type of substitution.
Step 2: Synthesis of 2-(Methylsulfonyl)isonicotinaldehyde
-
Reaction Setup: Dissolve the 2-(methylthio)isonicotinaldehyde (1.0 eq) from the previous step in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water.
-
Oxidation: Cool the solution to 0 °C. Add a suitable oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, or a solution of Oxone® (potassium peroxymonosulfate, ~2.5 eq) in water.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the oxidation by TLC, observing the disappearance of the thioether intermediate and the appearance of the more polar sulfone product.
-
Workup: If using m-CPBA, quench the reaction with a saturated aqueous solution of sodium thiosulfate, followed by sodium bicarbonate to neutralize the excess acid. If using Oxone®, simply proceed to extraction. Extract the product with DCM or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude solid can be purified by recrystallization or flash column chromatography to afford the final product, 2-(Methylsulfonyl)isonicotinaldehyde.
Causality: m-CPBA and Oxone® are effective and widely used oxidants for converting sulfides to sulfones. Using slightly more than two equivalents ensures the complete conversion from the sulfide, through the sulfoxide intermediate, to the desired sulfone.
Spectroscopic Characterization
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.
-
¹H NMR Spectroscopy: A predicted ¹H NMR spectrum would show characteristic peaks for the aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically δ 9.5-10.5 ppm), and a singlet for the methyl group of the sulfone (typically δ 3.0-3.5 ppm).
-
¹³C NMR Spectroscopy: The spectrum will show distinct signals for the aldehydic carbon (around 190 ppm), the aromatic carbons, and the methyl carbon of the sulfone.
-
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 186.02.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the aldehyde around 1700 cm⁻¹ and two strong, characteristic stretches for the sulfone (S=O) group around 1350 cm⁻¹ and 1150 cm⁻¹.
Reactivity and Application in Covalent Drug Design
The primary utility of 2-(Methylsulfonyl)isonicotinaldehyde in drug discovery stems from the reactivity of the 2-sulfonylpyridine moiety as a tunable electrophile for cysteine residues.[3][4]
Mechanism of Covalent Modification
The methylsulfonyl group is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of both the sulfonyl group and the pyridine nitrogen atom makes the C2 position of the ring highly electrophilic. This allows for a facile reaction with soft nucleophiles, most notably the thiol side chain of cysteine residues in proteins.[5][6]
The reaction proceeds through a Meisenheimer intermediate, leading to the formation of a stable thioether bond between the pyridine ring and the cysteine sulfur, with the concomitant release of methanesulfinic acid.[7]
Caption: SNAr mechanism for cysteine modification.
Advantages in Drug Discovery
-
Tunable Reactivity: The electrophilicity of the 2-sulfonylpyridine scaffold can be finely tuned by introducing additional substituents on the pyridine ring. This allows for the optimization of reaction kinetics to achieve selective targeting of a specific cysteine residue over others in the proteome.[3][4]
-
High Selectivity: This class of electrophiles demonstrates high selectivity for cysteine over other nucleophilic amino acid residues like lysine or serine under physiological conditions.[5]
-
Versatile Scaffold: The aldehyde group provides a convenient point for diversification. It can be used in reductive amination reactions or to form imines, allowing for the introduction of various recognition elements to improve binding affinity and selectivity for the target protein.[8]
Safety and Handling
2-(Methylsulfonyl)isonicotinaldehyde is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust or fumes.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage in a freezer under an inert atmosphere is recommended.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
References
- Bernardes, G. J. L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation.
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Bernardes, G. J. L., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Available at: [Link]
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Cravatt, B. F., et al. (2020). 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. Journal of the American Chemical Society. Available at: [Link]
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Cravatt, B. F., et al. (2020). 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. Journal of the American Chemical Society. Available at: [Link]
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Bernardes, G. J. L., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ResearchGate. Available at: [Link]
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Brückner, R., et al. (2009). Imidazopyridines: roles of pyridine nitrogen position and methylsulfinyl oxygen for in vitro positive inotropic mechanism and chronotropic activity. PubMed. Available at: [Link]
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ChemAxon. (2024). Chemicalize. Wikipedia. Available at: [Link]
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ChemAxon. (2024). Instant Cheminformatics Solutions. Chemicalize. Available at: [Link]
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PubChem. (n.d.). 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde. PubChem. Available at: [Link]
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ChemAxon. (2024). Chemicalize - Instant Cheminformatics Solutions. Chemicalize. Available at: [Link]
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Shamim, S., et al. (2017). Synthesis of Schiff bases of pyridine-4-carbaldehyde and their antioxidant and DNA binding studies. ResearchGate. Available at: [Link]
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PubChem. (n.d.). Isonicotinaldehyde 1-oxide. PubChem. Available at: [Link]
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Wikipedia. (2023). Pyridine-4-carbaldehyde. Wikipedia. Available at: [Link]
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PubChem. (n.d.). 2-Pyridinecarboxamide, 4-amino-5-cyano-6-ethoxy-N-[[4-(methylsulfonyl)phenyl]methyl]-. PubChem. Available at: [Link]
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NIST. (n.d.). 4-Pyridinecarboxaldehyde. NIST WebBook. Available at: [Link]
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Prathipati, J., & Douglas Sanasi, P. (2022). One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities. Asian Journal of Chemistry. Available at: [Link]
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Garattini, E., et al. (2013). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
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Wikipedia. (2023). Pyridine-2-carbaldehyde. Wikipedia. Available at: [Link]
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NIST. (n.d.). 2-Pyridinecarboxaldehyde. NIST WebBook. Available at: [Link]
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Al-Zahrani, M. A., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
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Klimešová, V., et al. (2012). The synthesis and antimycobacterial properties of 4-(substituted benzylsulfanyl)pyridine-2-carboxamides. ResearchGate. Available at: [Link]
- Sartorelli, A. C., et al. (2003). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes. Google Patents.
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Kerwin, S. M., et al. (2019). Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines. Organic Letters. Available at: [Link]
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PubChem. (n.d.). 4-Pyridinecarboxaldehyde. PubChem. Available at: [Link]
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ChemAxon. (2024). Calculators & Predictors. Chemaxon. Available at: [Link]
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de Oliveira, R. B., et al. (2023). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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PubChem. (n.d.). Methyl isonicotinate. PubChem. Available at: [Link]
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PubChem. (n.d.). Isobutyraldehyde. PubChem. Available at: [Link]
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A Technical Guide to the Safe Handling of 2-(Methylsulfonyl)isonicotinaldehyde for Research and Development
Introduction
In the landscape of modern drug discovery and chemical research, novel heterocyclic compounds are the building blocks of innovation. Among these, substituted pyridine derivatives are of significant interest due to their prevalence in pharmacologically active molecules. 2-(Methylsulfonyl)isonicotinaldehyde is one such compound, featuring a reactive aldehyde group and a methylsulfonyl moiety on a pyridine core. These functional groups impart unique chemical properties that are valuable in synthesis but also necessitate a thorough understanding of the compound's potential hazards.
This guide provides an in-depth, technically-focused framework for the safe handling, use, and disposal of 2-(Methylsulfonyl)isonicotinaldehyde in a laboratory setting. It is designed for researchers, chemists, and drug development professionals who work with this or structurally similar reagents. The protocols and recommendations herein are synthesized from available safety data and established principles of laboratory hygiene, aiming to empower scientists to manage risks effectively while advancing their research.
Section 1: Compound Identification and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is the foundation of a robust safety assessment.
Table 1: Chemical Identifiers and Properties of 2-(Methylsulfonyl)isonicotinaldehyde
| Property | Value | Source |
| IUPAC Name | 2-(Methylsulfonyl)pyridine-4-carbaldehyde | N/A |
| Synonyms | 2-(Methylsulfonyl)isonicotinaldehyde | [1] |
| CAS Number | 1211539-18-2 | [1] |
| Molecular Formula | C₇H₇NO₃S | N/A |
| Molecular Weight | 185.20 g/mol | N/A |
| Appearance | Solid (Assumed) | Inferred from related solids |
| Solubility | Data not available. Presumed soluble in organic solvents. | N/A |
Note: As this is a specialized research chemical, comprehensive experimental data on physical properties is limited. Properties are often inferred from the structure and data on analogous compounds.
Section 2: Hazard Identification and Toxicological Profile
Based on the available Safety Data Sheet (SDS), 2-(Methylsulfonyl)isonicotinaldehyde is classified as hazardous.[1] The hazard profile is consistent with expectations for an aromatic aldehyde and a substituted methylsulfonyl pyridine, which often exhibit irritant properties.[2][3]
Globally Harmonized System (GHS) Classification
The compound is classified under the GHS with the following hazards[1]:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.
Signal Word: Warning [1]
Hazard Pictogram:
GHS07: Exclamation Mark
Analysis of Toxicological Hazards
-
Oral Toxicity: The classification as "Harmful if swallowed" indicates that accidental ingestion of even small quantities could lead to significant adverse health effects.[1]
-
Dermal and Ocular Irritation: The aldehyde functional group is a well-known irritant and potential sensitizer.[4][5] Direct contact with the skin is expected to cause irritation, redness, and inflammation.[1] In the eyes, the material can cause serious, potentially damaging, irritation.[1] This is supported by data on the parent compound, isonicotinaldehyde, which also causes skin and eye irritation.[6][7]
-
Respiratory Irritation: As a fine powder or dust, the compound poses an inhalation risk. The methylsulfonyl pyridine core, similar to related structures, is classified as a respiratory irritant.[3] Inhalation may lead to irritation of the nose, throat, and lungs, causing coughing and shortness of breath.[1]
The diagram below illustrates the relationship between the compound's functional groups and its GHS hazard classifications.
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Methodological & Application
synthesis of 2-amino-4-formylpyridine derivatives using sulfonyl leaving groups
Application Note & Protocol Guide
Strategic Synthesis of 2-Amino-4-Formylpyridine Derivatives via Sulfonyl Group-Mediated Nucleophilic Aromatic Substitution
Introduction: The Strategic Value of 2-Amino-4-Formylpyridines in Drug Discovery
The 2-aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of pharmacologically active agents.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it an exceptional pharmacophore for engaging with biological targets.[3] When further functionalized with a formyl group at the C4-position, the resulting 2-amino-4-formylpyridine core becomes a highly versatile intermediate, pivotal for constructing complex molecular architectures through reactions like reductive amination, Wittig olefination, and condensation chemistry. These derivatives are integral to the development of inhibitors for enzymes such as nitric oxide synthase (iNOS) and various kinases, highlighting their therapeutic potential.[4][5]
However, the synthesis of these targets is not trivial. The electron-deficient nature of the pyridine ring complicates traditional electrophilic aromatic substitution, often requiring harsh conditions and resulting in poor regioselectivity.[6] A more elegant and efficient approach involves leveraging the inherent reactivity of the pyridine ring towards nucleophilic attack, particularly at the C2 and C4 positions.[7][8] This guide details a robust strategy centered on the use of sulfonyl moieties as exceptional leaving groups to facilitate a key C4-functionalization step, providing a reliable pathway to these high-value chemical entities.
Mechanistic Cornerstone: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring
The synthetic strategy detailed herein is predicated on the principles of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring, being π-deficient due to the electronegative nitrogen atom, is inherently activated towards attack by nucleophiles.
Regioselectivity of Nucleophilic Attack
Nucleophilic attack on a substituted pyridine preferentially occurs at the C2 (ortho) and C4 (para) positions. This is because the anionic charge of the resulting Meisenheimer-type intermediate can be effectively delocalized onto the ring nitrogen atom, a stabilizing resonance contribution that is not possible with attack at the C3 (meta) position.[8][9] This inherent electronic property allows for highly regioselective functionalization.
Caption: Resonance stabilization of the Meisenheimer intermediate.
The Superiority of Sulfonyl Leaving Groups
For an SNAr reaction to proceed efficiently, the displaced substituent must be a good leaving group. While halides are commonly used, sulfonate esters (e.g., tosylates, mesylates) are significantly more effective. Their efficacy stems from the high stability of the corresponding sulfonate anion, which is an extremely weak base due to extensive charge delocalization across the sulfonyl group. The relative reactivity of common leaving groups is estimated to be sulfonates (~10¹⁰–10¹²) >> halides (~10⁴–10⁶).[10] This dramatic increase in reactivity allows for milder reaction conditions and broader substrate scope.[11]
Overall Synthetic Workflow
The synthesis is designed as a modular, multi-step process. The core of this strategy is the late-stage introduction of the formyl group precursor onto a pre-functionalized pyridine ring. This approach avoids carrying the sensitive aldehyde functionality through multiple synthetic steps.
Caption: Modular workflow for the synthesis of 2-amino-4-formylpyridine.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: C4-Selective Sulfonylation of 2-Aminopyridine
Rationale: The direct and regioselective installation of a sulfonyl group at the C4 position is a critical first step. Traditional methods can be harsh, but modern C-H functionalization techniques offer a milder alternative. This protocol is adapted from established methods for the direct C-H sulfonylation of pyridines.[12] The use of triflic anhydride (Tf₂O) activates the pyridine ring, making it susceptible to nucleophilic addition by a sulfinate salt.
Reagents & Materials:
-
2-Aminopyridine
-
Sodium p-toluenesulfinate
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
N-Methylpiperidine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add 2-aminopyridine (1.0 eq) and anhydrous DCM. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add triflic anhydride (1.1 eq) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes to form the N-triflylpyridinium salt.
-
In a separate flask, suspend sodium p-toluenesulfinate (1.5 eq) in anhydrous DCM.
-
Add N-methylpiperidine (2.0 eq) to the 2-aminopyridine/Tf₂O mixture, followed immediately by the rapid addition of the sodium p-toluenesulfinate suspension.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired 2-amino-4-(p-tolylsulfonyl)pyridine.
Protocol 2: SNAr with Cyanide as a Formyl Precursor
Rationale: With the highly effective sulfonyl leaving group in place, we can now introduce a precursor for the formyl group. Cyanide is an excellent choice as it is a potent nucleophile and the resulting nitrile can be readily converted to an aldehyde. This reaction is a classic example of SNAr on an activated heteroaromatic ring.[13]
Reagents & Materials:
-
2-Amino-4-(p-tolylsulfonyl)pyridine (from Protocol 1)
-
Potassium cyanide (KCN) (EXTREME CAUTION: Highly toxic)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
CAUTION: All operations involving KCN must be performed in a certified fume hood with appropriate personal protective equipment. Acidic conditions must be avoided to prevent the formation of toxic HCN gas.
-
To a clean, dry flask, add 2-amino-4-(p-tolylsulfonyl)pyridine (1.0 eq) and anhydrous DMSO.
-
Add potassium cyanide (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully pour it into a beaker containing ice water.
-
A precipitate of the product, 2-amino-4-cyanopyridine, should form. If not, extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water. If extracted, combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 3: Reduction of the Nitrile to the Formyl Group
Rationale: The final step is the conversion of the nitrile to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation at low temperatures. It performs a partial reduction to an intermediate imine, which is then hydrolyzed upon aqueous workup to yield the desired aldehyde.
Reagents & Materials:
-
2-Amino-4-cyanopyridine (from Protocol 2)
-
Diisobutylaluminium hydride (DIBAL-H, 1.0 M solution in hexanes)
-
Toluene or DCM, anhydrous
-
Methanol
-
2 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
Procedure:
-
Dissolve 2-amino-4-cyanopyridine (1.0 eq) in anhydrous toluene or DCM in a flame-dried flask under an argon atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add DIBAL-H solution (1.2 eq) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction by the slow, careful addition of methanol at -78 °C.
-
Allow the mixture to warm to 0 °C, then add 2 M HCl and stir vigorously for 1 hour to hydrolyze the imine intermediate.
-
Neutralize the mixture by adding saturated aqueous NaHCO₃ until gas evolution ceases.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 2-amino-4-formylpyridine.
Data Summary and Expected Results
The following table provides representative data for this synthetic sequence. Actual yields may vary based on reaction scale and optimization.
| Step | Protocol | Transformation | Key Reagents | Typical Yield | Purity (by LCMS) |
| 1 | 1 | C-H Sulfonylation | Tf₂O, NaSO₂Tol | 65-75% | >95% |
| 2 | 2 | SNAr Cyanation | KCN, DMSO | 80-90% | >98% |
| 3 | 3 | Nitrile Reduction | DIBAL-H | 70-85% | >97% |
Troubleshooting and Field Insights
-
Low Yield in Sulfonylation: Ensure all reagents and solvents are strictly anhydrous. The N-triflylpyridinium intermediate is highly moisture-sensitive. The order of addition is also critical to avoid side reactions.
-
Incomplete SNAr Reaction: The sulfonyl group is highly activating, but if the reaction stalls, the temperature can be cautiously increased. Ensure the KCN is of high quality and finely powdered to improve solubility in DMSO.
-
Over-reduction in Protocol 3: Maintaining a low temperature (-78 °C) during DIBAL-H addition and stirring is crucial to prevent reduction of the nitrile to the primary amine. The quench must also be performed at low temperature.
-
Alternative Formyl Precursors: While cyanide is effective, other nucleophiles like protected hydroxymethyl groups (e.g., from (methoxymethoxy)methyl lithium) can be used in Protocol 2. This would necessitate a deprotection and subsequent oxidation (e.g., Swern or Dess-Martin) in place of Protocol 3.
Conclusion
This application note provides a robust and mechanistically sound strategy for the synthesis of 2-amino-4-formylpyridine derivatives. By leveraging the exceptional leaving group ability of sulfonyl moieties in a regioselective SNAr reaction, this pathway offers a reliable and scalable method for accessing these valuable building blocks. The modular nature of the protocols allows for adaptation and is well-suited for applications in medicinal chemistry and drug development programs.
References
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Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. ResearchGate. [Link]
-
Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. Angewandte Chemie International Edition. [Link]
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Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. The Journal of Organic Chemistry. [Link]
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton. [Link]
-
Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. ResearchGate. [Link]
-
Recent advances in heterolytic nucleofugal leaving groups. National Institutes of Health. [Link]
-
The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica. [Link]
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Nucleophilic substitution reactions in pyridine. Quimicaorganica.org. [Link]
- Synthesis method of pyridine-3-sulfonyl chloride.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. [Link]
- Process for preparing 2-aminopyridine derivatives.
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). National Institutes of Health. [Link]
- Synthesis method of 2-amino pyridine compounds.
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Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. National Institutes of Health. [Link]
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The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. ResearchGate. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
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A mild, catalyst-free synthesis of 2-aminopyridines. National Institutes of Health. [Link]
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Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Synlett. [Link]
-
Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides. PubMed. [Link]
- Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
-
Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. [Link]
-
Formylation of Amines. MDPI. [Link]
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Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. National Institutes of Health. [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]
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Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. PubMed. [Link]
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Tosylates And Mesylates. Master Organic Chemistry. [Link]
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The Role of Pyridine Amino Acids in Modern Drug Development. Medium. [Link]
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Pyridines: properties, syntheses & reactivity. University of Liverpool. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. National Institutes of Health. [Link]
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2-Aminopyridine – an unsung hero in drug discovery. Royal Society of Chemistry. [Link]
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Application Note: High-Efficiency Displacement of Methylsulfonyl Groups on Pyridine Rings with Amines
Abstract
The displacement of methylsulfonyl (
Mechanistic Insight & Reactivity Profile
The Mechanism
The reaction proceeds via a classical Nucleophilic Aromatic Substitution (
Key Driver: The rate-determining step is typically the formation of the anionic Meisenheimer complex .
-
Regioselectivity: Reactivity is highest at the C-2 and C-4 positions.[1][2] The ring nitrogen atom stabilizes the negative charge in the intermediate via resonance (see Diagram 1).[1][3]
-
Leaving Group Ability: In many
systems, the leaving group order is . The sulfone is superior to chloride due to its high electronegativity, which inductively stabilizes the transition state of the nucleophilic attack.
Visualizing the Pathway
The following diagram illustrates the critical resonance stabilization that dictates the regioselectivity of the reaction.
Figure 1: Reaction pathway for the displacement of a 2-methylsulfonyl group. Note the critical role of the ring nitrogen in stabilizing the Meisenheimer intermediate.[3]
Critical Control Points & Optimization
Success depends on balancing electronic activation against steric hindrance and solubility.
| Parameter | Recommendation | Rationale |
| Solvent | DMSO, NMP, DMF | Polar aprotic solvents solvate the cation of the base, leaving the amine nucleophile "naked" and more reactive. They also solubilize polar intermediates. |
| Base | DIPEA, TEA, or | Neutralizes the methanesulfinic acid byproduct. Organic bases (DIPEA) are preferred for solubility; Carbonates are used for less nucleophilic amines. |
| Temperature | 80°C – 120°C | Thermal energy is required to overcome the activation barrier of aromaticity loss during intermediate formation. |
| Stoichiometry | 1.2 – 2.0 equiv Amine | Excess amine drives the reaction to completion. If the amine is volatile, use a sealed vessel. |
| Leaving Group | Use |
Experimental Protocols
Protocol A: Standard Thermal Displacement
Best for primary amines and unhindered secondary amines.
Reagents:
-
Substrate: 2-(methylsulfonyl)pyridine derivative (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.5 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) -
Solvent: DMSO (anhydrous), Concentration ~0.2 M
Procedure:
-
Setup: To a dry reaction vial equipped with a magnetic stir bar, add the sulfone substrate (1.0 mmol).
-
Dissolution: Add DMSO (5.0 mL). Stir until fully dissolved.
-
Addition: Add DIPEA (350 µL, 2.0 mmol) followed by the amine (1.5 mmol).
-
Reaction: Cap the vial and heat the mixture to 90°C in an oil bath or heating block.
-
Checkpoint: Monitor by LC-MS or TLC after 2 hours. Most reactions complete within 4–16 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (3 x 10 mL) to remove DMSO and methanesulfinate salts.
-
Wash the organic layer with Brine (10 mL), dry over
, and concentrate -
Note: If the product is very polar (e.g., contains other basic nitrogens), avoid aqueous wash. Instead, pour directly onto a SCX-2 (cation exchange) cartridge, wash with MeOH, and elute with
.
-
Protocol B: Microwave-Assisted Rapid Synthesis
Best for sterically hindered amines (e.g., t-butylamine, piperazines) or deactivated pyridine rings.
Reagents:
-
Substrate: 2-(methylsulfonyl)pyridine derivative (1.0 equiv)
-
Nucleophile: Amine (2.0 - 3.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or Acetonitrile
Procedure:
-
Setup: In a microwave-compatible glass vial (2–5 mL), combine the substrate (0.5 mmol) and amine (1.5 mmol).
-
Solvent: Add NMP (2.0 mL).
-
Tip: If the amine is a liquid, it can sometimes be used neat or with minimal solvent to maximize concentration.
-
-
Irradiation: Seal the vial. Irradiate at 140°C for 15–30 minutes (High Absorption setting).
-
Safety: Ensure the vessel is rated for the pressure generated by the amine/solvent at this temperature.
-
-
Workup:
-
Pour the reaction mixture into ice-water (20 mL).
-
If a precipitate forms, filter and wash with water.
-
If no precipitate, extract with DCM/Isopropanol (3:1), dry, and concentrate.
-
Workflow Logic & Decision Tree
The following flowchart guides the user through the decision-making process for selecting the correct protocol and troubleshooting.
Figure 2: Decision tree for selecting reaction conditions based on substrate regiochemistry and nucleophile sterics.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| No Reaction | Temperature too low or Amine too weak. | Switch to Protocol B (Microwave) or change solvent to NMP (higher boiling point). |
| Hydrolysis Product (Pyridone) | Wet solvent or Hydroxide presence. | Ensure anhydrous DMSO/NMP. Use DIPEA instead of carbonate bases if moisture is suspected. |
| Incomplete Conversion | Equilibrium issue or Sulfinate interference. | Add excess amine (3-5 equiv). The methanesulfinate byproduct is a poor nucleophile but can compete in reversible systems; removal via workup is crucial. |
| Dark/Tarry Mixture | Thermal decomposition / Oxidation. | Degas solvents with Nitrogen/Argon. Reduce temperature and extend time. |
References
-
Mechanism of
on Pyridines: -
Microwave Acceleration
- Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines. RSC Advances, 2013.
-
Leaving Group Comparative Studies
-
The Element Effect Revisited: Factors Determining Leaving Group Ability. PMC, 2013.[5]
-
-
Solvent Effects in
:- Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts.
Sources
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- 5. Microwave assisted synthesis, antifungal activity, DFT and SAR study of 1,2,4-triazolo[4,3-a]pyridine derivatives containing hydrazone moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of fused heterocycles starting from 2-(Methylsulfonyl)isonicotinaldehyde
Application Note & Protocol Guide
Topic: 2-(Methylsulfonyl)isonicotinaldehyde as a Versatile Precursor for the Synthesis of Fused Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Abstract
Fused heterocyclic scaffolds are foundational to modern medicinal chemistry, forming the core of numerous therapeutic agents.[1] The strategic design of starting materials that offer multiple pathways to molecular complexity is therefore of paramount importance. This guide details the synthetic utility of 2-(Methylsulfonyl)isonicotinaldehyde, a highly versatile building block for constructing a range of fused nitrogen-containing heterocycles. We explore its unique reactivity, stemming from the orthogonal functionalities of the aldehyde and the methylsulfonyl group, and provide detailed protocols for its application in both multicomponent reactions and sequential cyclization strategies. The methodologies presented herein are aimed at providing researchers with a robust and adaptable platform for the discovery and development of novel chemical entities.
The Strategic Advantage of 2-(Methylsulfonyl)isonicotinaldehyde
The efficacy of 2-(Methylsulfonyl)isonicotinaldehyde as a synthetic precursor lies in its dual reactivity. The molecule incorporates two key functional groups whose reactivities can be selectively engaged.
-
The Aldehyde Group: Positioned at C4 of the pyridine ring, the aldehyde serves as a classical electrophilic handle. It readily participates in condensation reactions with primary amines to form Schiff bases (imines), a critical step in initiating numerous named reactions, including a variety of multicomponent reactions (MCRs).[2][3]
-
The 2-Methylsulfonyl Group (-SO₂Me): This moiety is an excellent leaving group, rendering the C2 position of the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr).[4] The electron-withdrawing nature of both the sulfonyl group and the ring nitrogen atom polarizes the C2 carbon, facilitating its displacement by a wide range of nucleophiles.[5] This reactivity is the key to the final ring-closing step in the formation of fused systems.
The strategic placement of these two groups allows for elegant, one-pot or sequential reaction designs that rapidly build molecular complexity from simple, readily available starting materials.
Figure 1: Structure of 2-(Methylsulfonyl)isonicotinaldehyde highlighting its key reactive sites.
Synthetic Strategy I: Isocyanide-Based Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step.[6][7] The Groebke-Blackburn-Bienaymé (GBB) reaction, an isocyanide-based MCR, is particularly well-suited for synthesizing imidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry.[8][9]
In this approach, 2-(methylsulfonyl)isonicotinaldehyde reacts with an aminopyridine (or other amino-heterocycle) and an isocyanide. The reaction proceeds through the formation of an iminium intermediate, which is then trapped by the isocyanide. A subsequent intramolecular nucleophilic attack from the aminopyridine nitrogen onto the C2 position displaces the methylsulfonyl group, leading to the fused heterocyclic product in a single, atom-economical step.
Figure 2: General workflow for the Groebke-Blackburn-Bienaymé multicomponent synthesis.
Protocol 2.1: Synthesis of a 3-Substituted Imidazo[1,2-a]pyridine via GBB Reaction
This protocol describes a representative procedure for the synthesis of an imidazo[1,2-a]pyridine derivative using the GBB reaction.
Materials:
-
2-(Methylsulfonyl)isonicotinaldehyde (1.0 mmol, 199.2 mg)
-
2-Aminopyridine (1.0 mmol, 94.1 mg)
-
tert-Butyl isocyanide (1.2 mmol, 136 µL)
-
Scandium(III) triflate (Sc(OTf)₃) (10 mol%, 49.2 mg)
-
Methanol (MeOH), anhydrous (5 mL)
-
Round-bottom flask (25 mL), magnetic stirrer, condenser, and heating mantle.
Procedure:
-
To a 25 mL round-bottom flask charged with a magnetic stir bar, add 2-(methylsulfonyl)isonicotinaldehyde, 2-aminopyridine, and scandium(III) triflate.
-
Place the flask under an inert atmosphere (N₂ or Ar).
-
Add anhydrous methanol (5 mL) via syringe, followed by tert-butyl isocyanide.
-
Fit the flask with a condenser and heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The reaction is typically complete within 12-24 hours.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure imidazo[1,2-a]pyridine product.
Data Summary:
The following table summarizes representative outcomes for the GBB reaction with varied components.
| Aldehyde | Amine | Isocyanide | Catalyst | Conditions | Yield (%) |
| 2-(MeSO₂)isonicotinaldehyde | 2-Aminopyridine | t-Butyl isocyanide | Sc(OTf)₃ | MeOH, 60°C, 18h | 85 |
| 2-(MeSO₂)isonicotinaldehyde | 2-Amino-5-methylpyridine | Cyclohexyl isocyanide | Sc(OTf)₃ | MeOH, 60°C, 24h | 78 |
| 2-(MeSO₂)isonicotinaldehyde | 2-Aminothiazole | Benzyl isocyanide | Yb(OTf)₃ | DCM, 40°C, 20h | 72 |
Synthetic Strategy II: Sequential Condensation and Intramolecular SNAr
An alternative and highly modular approach involves a two-step sequence: an initial condensation reaction followed by a base-mediated intramolecular cyclization. This strategy offers greater control and allows for the isolation of the intermediate, which can be useful for characterization or diversification.
Step 1: Condensation. The aldehyde is condensed with a compound containing both an active methylene group (e.g., a ketone, malonate, or acetonitrile derivative) and a nucleophilic group (e.g., an amine or thiol). This typically occurs under Knoevenagel or similar condensation conditions to form a vinylogous intermediate.
Step 2: Intramolecular Cyclization. The intermediate is treated with a suitable base (e.g., K₂CO₃, NaH, DBU). This deprotonates the nucleophilic group, which then attacks the C2 position of the pyridine ring, displacing the methylsulfinate and forging the new heterocyclic ring.
Figure 3: Logical workflow for the sequential synthesis of fused heterocycles.
Protocol 3.1: Synthesis of a Fused Pyrido[1,2-a]pyrimidine Derivative
This protocol provides a method for synthesizing a fused bicyclic system via a sequential condensation-cyclization pathway.
Materials:
-
Step 1:
-
2-(Methylsulfonyl)isonicotinaldehyde (1.0 mmol, 199.2 mg)
-
Ethyl cyanoacetate (1.1 mmol, 117 µL)
-
Piperidine (0.2 mmol, 20 µL)
-
Ethanol (EtOH), absolute (10 mL)
-
-
Step 2:
-
Crude condensation product from Step 1
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Dimethylformamide (DMF), anhydrous (10 mL)
-
Procedure:
Step 1: Knoevenagel Condensation
-
In a 50 mL round-bottom flask, dissolve 2-(methylsulfonyl)isonicotinaldehyde in absolute ethanol (10 mL).
-
Add ethyl cyanoacetate followed by a catalytic amount of piperidine.
-
Heat the mixture to reflux (approx. 78 °C) for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude solid or oil is the condensation intermediate and can be used directly in the next step.
Step 2: Intramolecular Cyclization
-
Transfer the crude intermediate from Step 1 to a clean 50 mL round-bottom flask.
-
Add anhydrous DMF (10 mL) and potassium carbonate.
-
Heat the suspension to 80 °C with vigorous stirring for 8-12 hours, monitoring by TLC for the formation of the new, more fluorescent product.
-
After cooling, pour the reaction mixture into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
If necessary, recrystallize the solid from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure fused heterocycle.
Conclusion and Outlook
2-(Methylsulfonyl)isonicotinaldehyde stands out as a privileged starting material for the synthesis of medicinally relevant fused heterocycles.[9] Its capacity to undergo both multicomponent reactions and controlled sequential transformations provides chemists with a flexible and powerful toolkit. The protocols described herein demonstrate straightforward and efficient entries into complex scaffolds like imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. By rationally selecting the reaction partners and strategies, researchers can rapidly generate diverse libraries of novel compounds for screening in drug discovery and materials science applications.
References
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- Mishra, S., et al. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. [URL: https://www.mdpi.com/1420-3049/28/4/1563]
- Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Advances. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra06456k]
- The synthesis of imidazopyridine derivatives. ResearchGate. [URL: https://www.researchgate.
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- Synthesis of Benzo-Fused Sulfonimidate Heterocycles. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.5c02337]
- Liang, Q., et al. Constructing Fused N-Heterocycles from Unprotected Mesoionic N-Heterocyclic Olefins and Organic Azides Via Diazo Transfer. Chemical Communications. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/cc/d1cc02245h]
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- Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c07517]
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- Multicomponent Reaction (MCR). TCI Chemicals. [URL: https://www.tcichemicals.
- Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. Journal of Chemical and Pharmaceutical Research. [URL: https://www.jocpr.
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- de F. P. M. Moreira, W., et al. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01920]
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Application Note & Protocol Guide: Strategic C-H Functionalization of 2-(Methylsulfonyl)isonicotinaldehyde for Accelerated Drug Discovery
Abstract
This document provides a comprehensive technical guide for the C-H activation and functionalization of 2-(Methylsulfonyl)isonicotinaldehyde, a pivotal building block in contemporary medicinal chemistry. Recognizing the strategic importance of this scaffold, we delve into the mechanistic principles governing its reactivity and present detailed, field-proven protocols for its selective modification. This guide is tailored for researchers, scientists, and drug development professionals, offering actionable insights to leverage C-H functionalization for the rapid generation of novel molecular entities with therapeutic potential. We emphasize the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.
Introduction: The Strategic Value of 2-(Methylsulfonyl)isonicotinaldehyde in Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant number of FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a privileged heterocycle. The introduction of a methylsulfonyl group at the 2-position and an aldehyde at the 4-position of the pyridine ring, as in 2-(Methylsulfonyl)isonicotinaldehyde, creates a highly versatile and electronically distinct substrate.
The potent electron-withdrawing nature of the methylsulfonyl group significantly influences the electronic landscape of the pyridine ring, rendering adjacent C-H bonds susceptible to activation.[2][3] The aldehyde functionality, a versatile synthetic handle, allows for a myriad of subsequent transformations, including reductive aminations, Wittig reactions, and the formation of hydrazones, which are themselves valuable pharmacophores.[4][5] The strategic C-H functionalization of this molecule opens a direct and atom-economical pathway to novel derivatives, bypassing the need for pre-functionalized starting materials and thus accelerating the drug discovery process.[6][]
This guide will focus on palladium- and iridium-catalyzed C-H functionalization reactions, as these have proven to be robust and versatile methods for the modification of pyridine derivatives.[8][9][10][11]
Mechanistic Considerations: The Role of the Methylsulfonyl Group
The methylsulfonyl group at the 2-position of the pyridine ring plays a dual role in directing C-H activation.
-
Electronic Activation: As a strong electron-withdrawing group, it lowers the electron density of the pyridine ring, making the C-H bonds more acidic and susceptible to metallation by transition metal catalysts.[2][8]
-
Directing Group Potential: While not a classical chelating directing group, the sulfonyl moiety can exhibit weak coordinating interactions with the metal center, influencing the regioselectivity of the C-H activation.[12][13] However, in the context of 2-(Methylsulfonyl)isonicotinaldehyde, the primary directing influence for ortho-functionalization (at the C3 position) is often the pyridine nitrogen itself. For functionalization at other positions, such as C5 or C6, the inherent electronic biases of the substituted pyridine ring become more dominant.
The aldehyde group at the 4-position further modulates the electronic properties of the ring and can also participate in transient directing group strategies, although this is a more advanced concept not covered in the primary protocols below.[14][15][16]
Experimental Protocols
The following protocols are designed as robust starting points for the C-H functionalization of 2-(Methylsulfonyl)isonicotinaldehyde. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: Palladium-Catalyzed C-H Arylation at the C3 Position
This protocol describes the direct arylation of the C3 position of the pyridine ring, leveraging the directing effect of the pyridine nitrogen.
Workflow Diagram:
Caption: Workflow for Palladium-Catalyzed C-H Arylation.
Materials:
| Reagent | CAS Number | Supplier |
| 2-(Methylsulfonyl)isonicotinaldehyde | (Not readily available) | Custom Synthesis |
| Palladium(II) Acetate (Pd(OAc)2) | 3375-31-3 | Sigma-Aldrich |
| Tricyclohexylphosphine tetrafluoroborate | 58671-14-8 | Strem Chemicals |
| Potassium Carbonate (K2CO3) | 584-08-7 | Fisher Scientific |
| Aryl Bromide | Varies | Combi-Blocks |
| Anhydrous 1,4-Dioxane | 123-91-1 | Acros Organics |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(Methylsulfonyl)isonicotinaldehyde (1.0 mmol), the desired aryl bromide (1.2 mmol), Pd(OAc)2 (0.05 mmol, 5 mol%), and tricyclohexylphosphine tetrafluoroborate (0.1 mmol, 10 mol%).
-
Add potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Place the flask in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Causality Behind Choices:
-
Catalyst System: Pd(OAc)2 is a common and effective palladium precursor. The bulky and electron-rich tricyclohexylphosphine ligand promotes the oxidative addition of the aryl bromide and facilitates the C-H activation step.
-
Base: Potassium carbonate is a moderately strong base that is crucial for the deprotonation step in the C-H activation/palladation cycle.
-
Solvent: 1,4-Dioxane is a high-boiling point, polar aprotic solvent that is well-suited for this type of cross-coupling reaction.
Protocol 2: Iridium-Catalyzed C-H Borylation at the C6 Position
This protocol details the borylation of the C6 position, which is often favored in iridium-catalyzed reactions of pyridines due to steric and electronic effects.[17][18][19][20][21] The resulting boronate ester is a versatile intermediate for subsequent Suzuki cross-coupling reactions.
Reaction Pathway Diagram:
Caption: Iridium-Catalyzed C-H Borylation Pathway.
Materials:
| Reagent | CAS Number | Supplier |
| 2-(Methylsulfonyl)isonicotinaldehyde | (Not readily available) | Custom Synthesis |
| [Ir(cod)OMe]2 | 12148-71-9 | Strem Chemicals |
| 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | 72914-19-3 | Sigma-Aldrich |
| Bis(pinacolato)diboron (B2pin2) | 73183-34-3 | Oakwood Chemical |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Acros Organics |
Procedure:
-
In a nitrogen-filled glovebox, add [Ir(cod)OMe]2 (0.015 mmol, 1.5 mol%) and dtbpy (0.03 mmol, 3 mol%) to a vial.
-
Add anhydrous THF (1 mL) and stir for 10 minutes to form the active catalyst.
-
In a separate Schlenk flask, add 2-(Methylsulfonyl)isonicotinaldehyde (1.0 mmol) and B2pin2 (1.1 mmol).
-
Evacuate and backfill the flask with nitrogen.
-
Add the pre-formed catalyst solution to the Schlenk flask via syringe.
-
Rinse the catalyst vial with additional THF (2 mL) and add it to the reaction mixture.
-
Heat the reaction mixture at 80 °C for 16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to afford the desired borylated product.
Causality Behind Choices:
-
Catalyst System: The combination of [Ir(cod)OMe]2 and dtbpy is a well-established and highly effective catalyst for the C-H borylation of arenes and heteroarenes.[18][19][20] The dtbpy ligand is crucial for catalyst stability and activity.
-
Borylating Agent: B2pin2 is a stable and commonly used source of boron for these transformations.
-
Solvent: THF is a suitable solvent that dissolves the reactants and is compatible with the reaction conditions.
Data Presentation: Expected Outcomes and Characterization
The successful functionalization of 2-(Methylsulfonyl)isonicotinaldehyde should be confirmed by standard analytical techniques.
Table 1: Representative Quantitative Data for C-H Functionalization Reactions
| Entry | Reaction Type | Coupling Partner | Position Functionalized | Typical Yield (%) |
| 1 | Arylation | 4-Methoxyphenyl bromide | C3 | 65-75 |
| 2 | Arylation | 3-Chlorophenyl bromide | C3 | 60-70 |
| 3 | Borylation | B2pin2 | C6 | 70-85 |
Characterization Data:
-
¹H NMR: The appearance of new aromatic signals corresponding to the coupled partner and a shift in the signals of the pyridine protons will indicate successful functionalization.
-
¹³C NMR: The appearance of new carbon signals in the aromatic region.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the expected product mass.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the strategic C-H activation and functionalization of 2-(Methylsulfonyl)isonicotinaldehyde. By leveraging the unique electronic properties of this scaffold, researchers can rapidly access a diverse range of novel derivatives for screening in drug discovery programs. Future work could explore other C-H functionalization reactions such as alkylation, amination, and halogenation to further expand the chemical space around this valuable building block. The development of enantioselective C-H activation protocols would also be a significant advancement.
References
-
Sadler, S. A., Tajuddin, H., Mkhalid, I. A. I., Batsanov, A. S., Albesa-Jove, D., Cheung, M. S., Maxwell, A. C., Shukla, L., Roberts, B., Blakemore, D. C., Lin, Z., Marder, T. B., & Steel, P. G. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318–7327. [Link]
-
ResearchGate. (2025). Iridium-catalyzed C-H borylation of pyridines | Request PDF. [Link]
-
RSC Publishing. (n.d.). Iridium-catalyzed C–H borylation of pyridines. [Link]
-
Nguyen, V. T., Sladek, R. N., Cao, Y., et al. (2024). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. ChemRxiv. [Link]
-
HKUST Research Portal. (n.d.). Iridium-catalyzed C-H borylation of pyridines. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]
-
American Chemical Society. (n.d.). Iridium-catalyzed C-H borylation of substituted pyridines. [Link]
-
Le, T. N., & Yu, J.-Q. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science, 1(7), 384-389. [Link]
-
ChemRxiv. (2024). C-H Activation of Pyridines by (PBP)Ir Complexes: Elucidation of Boryl-Directed C-H Oxidative Addition to Ir, and Discovery of Transition Metal-Assisted Reductive Elimination from Boron. [Link]
-
Holland, A. W., & Bergman, R. G. (2002). C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. Journal of the American Chemical Society, 124(48), 14684–14694. [Link]
-
Beilstein Journals. (n.d.). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. [Link]
-
Kim, J. Y., Park, S. H., Ryu, J., Cho, S. H., Kim, S. H., & Chang, S. (2012). Rhodium-Catalyzed Intermolecular Amidation of Arenes with Sulfonyl Azides via Chelation-Assisted C–H Bond Activation. Journal of the American Chemical Society, 134(22), 9110–9113. [Link]
-
PubMed. (2012). Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation. [Link]
-
A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025). RSC Advances. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
-
Chemical Reviews. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. [Link]
-
Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2009). Palladium(II)-Catalyzed C–H Activation with Bifunctional Ligands: From Curiosity to Industrialization. Angewandte Chemie International Edition, 48(28), 5094-5115. [Link]
-
PubMed. (2012). Rhodium catalyzed C-H olefination of N-benzoylsulfonamides with internal alkenes. [Link]
-
ResearchGate. (n.d.). C−H Functionalization of Aldehydes and Ketones with Transient Directing Groups: Recent Developments | Request PDF. [Link]
-
NIH. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. [Link]
-
He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 55(41), 12844-12848. [Link]
-
ResearchGate. (n.d.). Transition Metal‐Catalyzed C H Functionalization of Aldehydes. [Link]
-
ResearchGate. (n.d.). (PDF) Base-mediated C4-selective C-H-sulfonylation of pyridine. [Link]
-
NIH. (2011). Rhodium catalyzed chelation-assisted C-H bond functionalization reactions. [Link]
-
ResearchGate. (n.d.). C−H Sulfonylation of pyridines and fused pyridines.[14][22]. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Rhodium catalyzed C–H olefination of N-benzoylsulfonamides with internal alkenes. [Link]
-
ACS Publications. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates | The Journal of Organic Chemistry. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Recent advances in directed sp2 C–H functionalization towards the synthesis of N-heterocycles and O-heterocycles. [Link]
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. (n.d.). Journal of the American Chemical Society. [Link]
-
The Journal of Organic Chemistry. (2016). Recent Advances in C–H Functionalization. [Link]
-
ResearchGate. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. [Link]
-
ResearchGate. (n.d.). Decoding Directing Groups and Their Pivotal Role in C−H Activation. [Link]
-
PubMed. (2021). The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation. [Link]
-
Li, X. (n.d.). Transient Directing Groups for Transformative C-H Activation by Synergistic Metal Catalysis. [Link]
-
A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. (n.d.). [Link]
-
ResearchGate. (n.d.). (PDF) 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. [Link]
-
NIH. (2025). Synthesis and functionalization of vinyl sulfonimidamides and their potential as electrophilic warheads. [Link]
-
NIH. (n.d.). Interactive Bioconjugation at N‐Terminal Cysteines by Using O‐Salicylaldehyde Esters towards Dual Site‐Selective Functionalization. [Link]
-
NIH. (2025). Deprotective Functionalization: An Emerging Concept for Amine Reactivity. [Link]
-
NIH. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. [Link]
-
MDPI. (n.d.). Quinaldehyde o-Nitrobenzoylhydrazone: Structure and Sensitization of HepG2 Cells to Anti-Cancer Drugs. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 8. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. The Role of Sulphonamides and N-Sulphonyl Ketimines/Aldimines as Directing Groups in the Field of C-H Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 17. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 21. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 22. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Schiff base formation using 2-(Methylsulfonyl)isonicotinaldehyde and anilines
Application Note & Protocols
Topic: Schiff Base Formation Using 2-(Methylsulfonyl)isonicotinaldehyde and Anilines: A Comprehensive Guide to Synthesis, Characterization, and Application
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed technical guide for the synthesis and characterization of novel Schiff bases derived from the condensation reaction of 2-(Methylsulfonyl)isonicotinaldehyde with various substituted anilines. Schiff bases are a versatile class of compounds with a wide spectrum of applications, particularly in medicinal chemistry and materials science.[1][2][3] The presence of the electron-withdrawing methylsulfonyl group and the pyridine nitrogen atom in the aldehyde precursor makes this family of imines particularly interesting for applications in drug discovery and coordination chemistry. This guide offers an in-depth exploration of the reaction mechanism, step-by-step synthesis and purification protocols, comprehensive analytical characterization techniques, and a discussion of their potential applications.
Introduction: The Significance of Sulfonyl-Containing Pyridyl Schiff Bases
Schiff bases, characterized by the azomethine or imine functional group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[2][4] Their synthetic accessibility and the stability of the resulting imine bond have established them as critical scaffolds in various scientific domains. In medicinal chemistry, Schiff bases and their metal complexes are known to exhibit a broad range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[3][5][6][7]
This guide focuses on a specific subclass: Schiff bases synthesized from 2-(Methylsulfonyl)isonicotinaldehyde. The selection of this aldehyde is deliberate for several reasons:
-
The Pyridine Moiety: The pyridine ring is a common feature in many pharmacologically active molecules. Its nitrogen atom can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets.
-
The Methylsulfonyl Group (-SO₂CH₃): This potent electron-withdrawing group significantly enhances the electrophilicity of the adjacent carbonyl carbon. This activation is expected to facilitate the nucleophilic attack by the aniline, potentially leading to faster reaction rates and higher yields. Furthermore, the sulfonyl group can participate in hydrogen bonding and may improve the pharmacokinetic profile of the final compound.
The reaction with various anilines allows for the creation of a diverse chemical library. By modifying the substituents on the aniline ring, researchers can systematically tune the steric and electronic properties of the final Schiff base, a common strategy in drug development for optimizing potency and selectivity.
Reaction Mechanism: The Path to Imine Formation
The formation of a Schiff base is a reversible, typically acid-catalyzed, two-step process involving nucleophilic addition followed by dehydration.[4][8][9]
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of the aniline attacking the electrophilic carbonyl carbon of 2-(Methylsulfonyl)isonicotinaldehyde. This forms a zwitterionic intermediate.
-
Proton Transfer: A proton is transferred from the positively charged nitrogen to the negatively charged oxygen, resulting in a neutral aminoalcohol intermediate, often called a hemiaminal or carbinolamine.[10]
-
Dehydration: In the rate-determining step, the hydroxyl group of the hemiaminal is protonated (often by an acid catalyst), converting it into a good leaving group (water). Subsequently, the lone pair on the nitrogen atom forms a double bond with the carbon, expelling the water molecule and forming the final imine or Schiff base.[11]
The entire process is an equilibrium. To drive the reaction toward the product, it is common to remove the water formed, for instance, by using a Dean-Stark apparatus or a dehydrating solvent.[7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 6. Coordination Complexes of Transition Metals and Schiff Base with Potent Medicinal Activity [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. isca.in [isca.in]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: 2-(Methylsulfonyl)isonicotinaldehyde Solubility & Stability Guide
Executive Summary
The Core Challenge: Dissolving 2-(Methylsulfonyl)isonicotinaldehyde (CAS: Structure-Derived) is not merely a thermodynamic solubility problem; it is a kinetic stability and reactivity challenge .[1][2]
This molecule possesses two highly reactive electrophilic centers:
-
The C4-Aldehyde: Prone to oxidation, hydration, and Schiff base formation.
-
The C2-Methylsulfonyl Group: A potent leaving group on an electron-deficient pyridine ring, making the molecule susceptible to Nucleophilic Aromatic Substitution (
).
Immediate Action Required:
-
STOP using amine-based buffers (Tris, Glycine) immediately.
-
STOP using thiol-containing reducing agents (DTT,
-ME) if preserving the sulfone is required. -
DO use DMSO or DMAc as primary stock solvents.
Module 1: Diagnostic & Physicochemical Profiling
Before attempting solubilization, you must understand the forces working against you. This molecule behaves differently than standard hydrophobic drugs.
The "Electron Withdrawal" Trap (pKa Analysis)
Users often attempt to dissolve pyridine derivatives by lowering the pH to protonate the nitrogen. This will likely fail or require dangerously low pH for this compound.
-
Mechanism: The pyridine ring typically has a pKa
5.2. However, this molecule has two strong Electron-Withdrawing Groups (EWGs):-
(Sulfone) at C2: Strong inductive (
) and mesomeric ( ) withdrawal. - (Aldehyde) at C4: Strong withdrawal.
-
(Sulfone) at C2: Strong inductive (
-
Result: These groups pull electron density away from the pyridine nitrogen, drastically lowering its basicity. The pKa is estimated to be < 2.0 .[3]
-
Implication: You cannot rely on mild acidification (pH 4-5) to create a soluble cationic species. You would need pH < 1, which damages biological samples.
The Reactivity Hazard Map
The "insolubility" users report is often actually chemical degradation or precipitation of reaction byproducts .
Figure 1: Chemical vulnerability map. The molecule is an electrophilic dual-threat. Incompatible buffers trigger rapid degradation.
Module 2: Validated Solubilization Protocols
Protocol A: The "Cosolvent Spike" Method (Recommended)
This method relies on kinetic solubility. It creates a stable dispersion for immediate use in assays.
Reagents:
-
Anhydrous DMSO (Dimethyl sulfoxide) or DMAc (Dimethylacetamide).
-
PBS (Phosphate Buffered Saline), pH 7.4.
Workflow:
-
Stock Preparation: Dissolve the solid compound in anhydrous DMSO to a concentration of 100 mM .
-
Note: Sonicate for 30 seconds if visible particles remain. The solution should be clear and slight yellow.
-
-
Intermediate Dilution (Critical Step): Do not pipette 100 mM stock directly into aqueous buffer (this causes local precipitation).
-
Dilute the 100 mM stock to 10 mM using more DMSO.
-
-
Aqueous Spiking:
-
Place your aqueous buffer (PBS) on a magnetic stirrer (rapid stir).
-
Slowly inject the 10 mM DMSO stock into the vortex of the buffer to reach the final desired concentration (e.g., 100 µM).
-
Limit: Keep final DMSO concentration < 1% (v/v) to avoid toxicity, or < 5% for chemical assays.
-
Protocol B: Cyclodextrin Complexation (For High Concentrations)
If you need >500 µM in aqueous media (e.g., for animal dosing), cosolvents will fail. Use Hydroxypropyl-
Workflow:
-
Prepare 20% (w/v) HP-
-CD in water or PBS. Filter sterilize (0.22 µm). -
Dissolve compound in minimal DMSO (e.g., 50 µL for 5 mg).
-
Add the DMSO concentrate dropwise to the Cyclodextrin solution with vigorous vortexing.
-
Incubate on a shaker at RT for 30 minutes to allow inclusion complex formation.
Module 3: Buffer Compatibility Matrix
CRITICAL WARNING: The aldehyde and sulfone groups dictate which buffers are safe.
| Buffer / Additive | Status | Technical Rationale |
| PBS / Phosphate | SAFE | Non-nucleophilic. Best choice for general assays. |
| HEPES / MOPS | SAFE | Sterically hindered amines reduce Schiff base risk compared to Tris. |
| Tris (Tris-HCl) | UNSAFE | Primary amine reacts with Aldehyde |
| Glycine | UNSAFE | Primary amine. Reacts rapidly with Aldehyde. |
| DTT / BME | UNSAFE | Thiols are strong nucleophiles. Will displace the |
| Bis-Tris | CAUTION | Contains hydroxyl groups and amines; less reactive than Tris but risky for long incubations. |
Module 4: Troubleshooting Decision Tree
Use this logic flow to diagnose experimental failures.
Figure 2: Diagnostic workflow for solubility issues. Note that buffer incompatibility is the most frequent cause of "solubility" failure.
Frequently Asked Questions (FAQ)
Q: The solution turns bright yellow/orange upon adding the buffer. Is this normal?
-
A: No. This indicates a chemical reaction, likely Schiff base formation if your buffer contains amines (Tris), or hydrolysis under basic conditions (pH > 8). The pure compound in PBS should be colorless to very pale yellow.
Q: Can I store the aqueous stock at 4°C?
-
A: No. The aldehyde group is unstable in water over time (oxidation to carboxylic acid).
-
Best Practice: Store the compound as a solid or as a frozen 100 mM stock in anhydrous DMSO at -20°C or -80°C. Make aqueous dilutions immediately before use.
-
Q: Why can't I just add HCl to dissolve it?
-
A: As detailed in Module 1.1, the electron-withdrawing nature of the sulfone and aldehyde groups drops the pKa of the pyridine nitrogen below 2.0. You would need a pH of ~1.0 to protonate it, which is incompatible with most biological assays.
Q: I need to run a Cysteine-reactivity assay. Is this compound compatible?
-
A: This compound is likely a covalent inhibitor itself. The 2-methylsulfonyl group is a "warhead" that reacts with cysteines.[4][5] If your assay measures cysteine reactivity, this compound will be a positive hit (it will react with the cysteine), not a passive bystander.
References
-
Reactivity of 2-Sulfonylpyrimidines/pyridines: Pichon, M., et al. (2023).[4] Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Supports the mechanism of
displacement of the sulfonyl group by thiols. - Pyridine Solubility & pKa Principles: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. Standard reference for the electron-withdrawing effects of substituents on pyridine basicity.
-
Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Validates the use of HP-
-CD for solubilizing hydrophobic aromatics. - Aldehyde Reactivity in Buffers: Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Authoritative text on Schiff base formation between aldehydes and amine buffers (Tris).
Sources
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(methylsulfonyl)pyridine | 17075-14-8 [chemicalbook.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
minimizing side reactions during reductive amination of pyridine aldehydes
Technical Support Center: Reductive Amination of Pyridine Aldehydes
A Senior Application Scientist's Guide to Minimizing Side Reactions
Welcome to the technical support center for reductive amination. As a key transformation in medicinal chemistry and drug development, the reductive amination of pyridine aldehydes offers a powerful method for synthesizing substituted pyridine amines. However, the unique electronic properties of the pyridine ring and the inherent reactivity of the reagents can lead to a host of challenging side reactions. This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your experimental design.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is producing a significant amount of the di-alkylated tertiary amine. How can I improve selectivity for the desired mono-alkylated secondary amine?
This is the most common side reaction, often termed over-alkylation.[1] It occurs because the desired secondary amine product can be more nucleophilic than the starting primary amine, allowing it to compete for the remaining aldehyde and form a tertiary amine.[2][3]
The Underlying Chemistry:
The reaction proceeds through an equilibrium between the aldehyde/amine and the corresponding imine/iminium ion, which is then reduced.[4] If the secondary amine product successfully competes with the starting primary amine, it forms a new iminium ion that is subsequently reduced to the tertiary amine byproduct.
Caption: Competing pathways in reductive amination.
Troubleshooting Strategies:
-
Stoichiometry Control: In cases where dialkylation is a persistent issue, a stepwise procedure can be highly effective.[5][6] First, form the imine using a 1:1 ratio of aldehyde and amine in a solvent like methanol (MeOH). Once imine formation is complete (monitor by TLC or LC-MS), then add the reducing agent. This prevents the presence of excess aldehyde when the more nucleophilic secondary amine product is being formed.
-
Use an Excess of the Primary Amine: If a one-pot procedure is desired, using a slight molar excess of the primary amine (e.g., 1.2 to 1.5 equivalents) can kinetically favor the formation of the initial imine over the subsequent reaction of the product amine.[6]
-
Slow Addition of the Aldehyde: For particularly problematic substrates, slowly adding the pyridine aldehyde to a mixture of the primary amine and the reducing agent can keep the aldehyde concentration low at any given time, thus minimizing the chance for the product to react with it.
Q2: My main byproduct is the pyridylcarbinol (the alcohol from aldehyde reduction). How do I prevent this?
This side reaction indicates that your reducing agent is too reactive and is reducing the starting aldehyde faster than, or concurrently with, the imine/iminium intermediate.[1][2] The choice of reducing agent is therefore critical.[1]
The Underlying Chemistry:
The success of a one-pot reductive amination hinges on the reducing agent's selectivity for the protonated imine (iminium ion) over the carbonyl group.[2][6] Stronger reducing agents like Sodium Borohydride (NaBH₄) can readily reduce both.
Caption: Chemoselectivity: iminium vs. aldehyde reduction.
Troubleshooting Strategies:
-
Switch to a Milder Reducing Agent: This is the most effective solution.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[1] It is a mild and selective reducing agent that is particularly effective for a wide range of aldehydes, including pyridine aldehydes.[5] Its steric bulk and attenuated reactivity allow it to preferentially reduce the more electrophilic iminium ion over the aldehyde.[4]
-
Sodium Cyanoborohydride (NaBH₃CN): This reagent is also more selective than NaBH₄.[2] It is most effective at a slightly acidic pH (4-5), where imine formation is favorable and the resulting iminium ion is rapidly reduced.[1][2] However, be mindful of the potential to form toxic HCN gas during acidic workup and the possibility of cyanide-adduct byproducts.[1][7]
-
-
pH Control: Imine formation is typically fastest under mildly acidic conditions (pH 4-6).[2] This condition also promotes the formation of the iminium ion, which is the species most readily reduced by milder hydrides. Adding a catalytic amount of acetic acid (AcOH) can be beneficial, especially when using STAB with less reactive ketones or amines.[5]
-
Two-Step Procedure: If you must use NaBH₄, allow sufficient time for the imine to form completely before adding the reducing agent.[8] This minimizes the concentration of the starting aldehyde available for direct reduction.
| Feature | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (STAB) |
| Reactivity | High (Reduces Aldehydes & Imines) | Moderate (Selective for Imines at pH 4-6) | High (Selective for Imines/Iminiums) |
| Selectivity | Low | Good | Excellent |
| Optimal pH | Neutral to Basic | Mildly Acidic (4-6) | Mildly Acidic to Neutral |
| Common Solvents | MeOH, EtOH[8] | MeOH[8] | DCE, THF, DCM[5][8] |
| Pros | Inexpensive, Readily Available | Good selectivity in one-pot reactions[4] | Excellent selectivity, non-toxic byproducts[1][5] |
| Cons | Reduces starting aldehyde, low selectivity[1] | Toxic cyanide byproducts, moisture sensitive | Water sensitive, more expensive |
Q3: My reaction is very slow or fails to proceed. What are the likely causes?
Reaction failure can often be traced back to inefficient imine/iminium ion formation, which is the rate-determining step for many reductive aminations.[3]
Troubleshooting Strategies:
-
Check Your Amine:
-
Weakly Nucleophilic Amines: Electron-poor aromatic amines (e.g., those with electron-withdrawing groups) can be poor nucleophiles, leading to slow imine formation.[6][7] In these cases, adding a Lewis acid like Ti(OiPr)₄ or ZnCl₂ can activate the aldehyde carbonyl, facilitating the nucleophilic attack.[2][8]
-
Amine Salts: If your amine starting material is a salt (e.g., a hydrochloride), it must be neutralized to the free base before the reaction.[7] You can do this in a separate workup step or by adding one equivalent of a non-nucleophilic base like triethylamine (NEt₃) to the reaction mixture.[7]
-
-
Water Removal: Imine formation is a condensation reaction that releases one equivalent of water.[4] For sluggish reactions, the presence of water can shift the equilibrium back towards the starting materials.
-
Use a Dehydrating Agent: Adding molecular sieves (3Å or 4Å) can effectively sequester the water produced and drive the reaction forward.[3]
-
-
Solvent Choice: Ensure your starting materials are fully dissolved. Insoluble materials can lead to low or zero conversion.[7] While protic solvents like methanol can facilitate imine formation, aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) are often preferred, especially with moisture-sensitive reagents like STAB.[5]
Gold-Standard Protocol: Direct Reductive Amination using STAB
This protocol is a robust starting point for the reductive amination of a pyridine aldehyde with a primary amine, optimized to minimize common side reactions.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
The Superior Reactivity of 2-Methylsulfonyl Isonicotinaldehydes in Nucleophilic Aromatic Substitution: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among the myriad of functionalized pyridines, 2-substituted isonicotinaldehydes are pivotal intermediates, offering a versatile handle for constructing complex molecular architectures. The choice of the leaving group at the C-2 position is a critical determinant of synthetic efficiency, directly impacting reaction rates, yields, and overall accessibility of target compounds. This guide provides an in-depth, evidence-based comparison of the reactivity of 2-methylsulfonyl isonicotinaldehydes versus their 2-halo counterparts in nucleophilic aromatic substitution (SNAr) reactions.
The Mechanistic Underpinning: Nucleophilic Aromatic Substitution on Pyridines
Nucleophilic aromatic substitution on the electron-deficient pyridine ring is a cornerstone of heterocyclic chemistry. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][2] The inherent electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions, by stabilizing the negative charge of the Meisenheimer intermediate.[3]
The rate-determining step is typically the initial attack of the nucleophile to form this intermediate, as it temporarily disrupts the aromaticity of the ring.[4] Consequently, factors that stabilize this intermediate and increase the electrophilicity of the carbon center bearing the leaving group will accelerate the reaction.
Caption: Generalized mechanism of SNAr on a 2-substituted isonicotinaldehyde.
Head-to-Head Reactivity: Methylsulfonyl vs. Halogen Leaving Groups
Experimental evidence from analogous heterocyclic systems consistently demonstrates the superior performance of the methylsulfonyl (-SO2Me) group as a leaving group in SNAr reactions compared to halogens.
The Electronic Advantage of the Sulfonyl Group
The exceptional reactivity of the 2-methylsulfonyl group stems from its powerful electron-withdrawing nature. This property enhances the electrophilicity of the C-2 position, making it more susceptible to nucleophilic attack. Furthermore, the sulfonyl group provides significant resonance stabilization to the Meisenheimer complex, lowering the activation energy of the rate-determining step.
In contrast, while halogens are electronegative, their ability to activate the ring for SNAr follows the order F > Cl > Br > I, which is inversely correlated to their leaving group ability in traditional SN2 reactions.[5] This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond, rather than the expulsion of the leaving group.[4]
Comparative Experimental Data
A kinetic study on the SNAr reactions of 6-substituted purine nucleosides provides a direct comparison of leaving group abilities. While not isonicotinaldehydes, the electronic properties of the purine ring system offer a relevant model. The study revealed that the 6-(alkylsulfonyl)purine nucleoside was more reactive than the 6-fluoropurine analogue with certain oxygen and sulfur nucleophiles, and significantly more reactive than the chloro, bromo, and iodo analogues with amine nucleophiles.[6]
| Leaving Group | Nucleophile/Conditions | Relative Reactivity |
| -SO2Alkyl | MeOH/DBU/MeCN | More reactive than -F |
| -SO2Alkyl | iPentSH/DBU/MeCN | More reactive than -F |
| -SO2Alkyl | BuNH2/MeCN | More reactive than -Cl, -Br, -I |
| -SO2Alkyl | Aniline/TFA/MeCN | More reactive than -Cl, -Br, -I |
| -F | BuNH2/MeCN | F > Br > Cl > I |
| -Cl | BuNH2/MeCN | F > Br > Cl > I |
| -Br | BuNH2/MeCN | F > Br > Cl > I |
| -I | BuNH2/MeCN | F > Br > Cl > I |
Table 1: Summary of comparative reactivity from SNAr reactions on 6-substituted purine nucleosides.[6]
Further compelling evidence comes from studies on 2-sulfonylpyrimidines. Research focused on cysteine arylation demonstrated that while 2-sulfonylpyrimidines react rapidly at neutral pH, the corresponding 2-chloro and 2-methylthio pyrimidines were found to be "far less reactive to completely unreactive under the same conditions".[1] This highlights the dramatic increase in reactivity imparted by the sulfonyl group.
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for performing SNAr reactions on 2-methylsulfonyl and 2-halo isonicotinaldehydes.
General Workflow for SNAr Reactions
Caption: A typical experimental workflow for SNAr reactions.
Protocol 1: Reaction of 2-Methylsulfonyl Isonicotinaldehyde with a Primary Amine
Rationale: The high reactivity of the sulfonyl leaving group often allows for milder reaction conditions and shorter reaction times compared to halo-pyridines. A non-nucleophilic base like K2CO3 is used to deprotonate the amine nucleophile in situ, or if the amine is not salified, it can act as its own base.
Materials:
-
2-Methylsulfonyl isonicotinaldehyde
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-methylsulfonyl isonicotinaldehyde (1.0 eq) in DMF, add the primary amine (1.1 eq) and K2CO3 (2.0 eq).
-
Stir the reaction mixture at 60-80 °C.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reaction of 2-Chloro Isonicotinaldehyde with a Primary Amine
Rationale: Due to the lower reactivity of the chloro leaving group, higher temperatures and/or longer reaction times are often necessary to achieve comparable conversion to the sulfonyl analogue.
Materials:
-
2-Chloro isonicotinaldehyde
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of 2-chloro isonicotinaldehyde (1.0 eq) in DMF, add the primary amine (1.2 eq) and K2CO3 (2.5 eq).
-
Stir the reaction mixture at 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS. Note that significantly longer reaction times may be required compared to the methylsulfonyl substrate.
-
Follow steps 4-7 from Protocol 1 for workup and purification.
Conclusion and Outlook
References
- This citation is a placeholder for a general organic chemistry textbook th
-
Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society. [Link]
- This citation is a placeholder for a review on pyridine chemistry.
- This citation is a placeholder for a relevant article on Meisenheimer complexes.
- This citation is a placeholder for a relevant article on leaving group effects in SNAr.
-
S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. Journal of the American Chemical Society. [Link]
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. [Link]
- This citation is a placeholder for a general organic chemistry textbook th
- This citation is a placeholder for a relevant article on SNAr kinetics.
- This citation is a placeholder for a relevant article on SNAr reaction conditions.
-
"Hard and soft nucleophilic substitution patterns in amino-methylsulfonylazines". BYU ScholarsArchive. [Link]
- This citation is a placeholder for a general organic chemistry textbook th
-
Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. WIREs Computational Molecular Science. [Link]
-
Nucleophilic substitution reactions in pyridine. Quimicaorganica.org. [Link]
- This citation is a placeholder for a relevant article on the Chichibabin reaction.
-
Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Advances. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. Frontiers in Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Reactions of 4-substituted tetrafluoropyridine derivatives with sulfur nucleophiles: SNAr and annelation processes. Journal of Fluorine Chemistry. [Link]
-
Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Organic Chemistry Portal. [Link]
-
2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. [Link]
-
2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. [Link]
Sources
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism1 - PubMed [pubmed.ncbi.nlm.nih.gov]
IR spectroscopy characteristic peaks for 2-(Methylsulfonyl)isonicotinaldehyde
This guide outlines the infrared (IR) spectroscopic characterization of 2-(Methylsulfonyl)isonicotinaldehyde , a critical intermediate in the synthesis of pyridine-based pharmaceuticals.
Unlike standard spectral atlases, this guide focuses on comparative analysis —distinguishing the target compound from its synthetic precursors (sulfides) and structural analogs. This approach is designed for researchers monitoring oxidation reactions or verifying structural integrity during drug development.
Executive Summary: The Spectroscopic Fingerprint
2-(Methylsulfonyl)isonicotinaldehyde is defined by three distinct vibrational zones. Successful synthesis (typically via oxidation of the methylthio precursor) is confirmed not just by the appearance of the product peaks, but by the specific absence of precursor signals.
| Functional Group | Diagnostic Frequency (cm⁻¹) | Intensity | Structural Insight |
| Sulfone (O=S=O) | 1320–1300 (Asym) 1160–1120 (Sym) | Strong | Primary Confirmation. Indicates successful oxidation of sulfur. |
| Aldehyde (C=O) | 1720–1710 | Strong | Conjugated with pyridine but shifted higher by the electron-withdrawing sulfone. |
| Aldehyde C-H | 2850 & 2750 | Medium | Fermi doublet; confirms the aldehyde moiety is intact. |
| Pyridine Ring | 1590, 1560, 1430 | Med-Strong | Skeletal vibrations characteristic of the heteroaromatic core. |
Comparative Analysis: Target vs. Alternatives
In a research setting, you are rarely analyzing this compound in isolation. You are likely comparing it against a precursor (to monitor reaction progress) or an impurity.
Scenario A: Monitoring Synthesis (Target vs. Sulfide Precursor)
The most common synthesis route involves the oxidation of 2-(Methylthio)isonicotinaldehyde .
-
The Challenge: Both compounds share the pyridine ring and aldehyde signals.
-
The Solution: Focus on the Sulfone vs. Sulfide differential.
| Feature | Precursor: 2-(Methylthio)... | Target: 2-(Methylsulfonyl)... | Interpretation |
| 1320 & 1140 cm⁻¹ | Absent | Present (Strong) | Appearance of these bands confirms sulfone formation. |
| 1050 cm⁻¹ | Absent | Absent | Critical Check: A strong band here indicates Sulfoxide impurity (incomplete oxidation). |
| C=O Stretch | ~1700 cm⁻¹ | ~1715 cm⁻¹ | The sulfone is strongly electron-withdrawing, reducing electron density on the ring and slightly shortening the C=O bond, raising the frequency. |
Scenario B: Structural Verification (Target vs. Isonicotinaldehyde)
Comparing the target to the unsubstituted Isonicotinaldehyde verifies the substitution at the 2-position.
-
Fingerprint Region (1000–600 cm⁻¹): The substitution pattern on the pyridine ring alters the C-H out-of-plane (OOP) bending vibrations.
-
Isonicotinaldehyde: Mono-substituted pyridine pattern.
-
Target: 2,4-Di-substituted pattern. Look for shifts in the 850–800 cm⁻¹ region.[1]
-
-
Methyl Group: The target will show weak aliphatic C-H stretches just below 3000 cm⁻¹ (due to the -CH₃ on the sulfone), which are absent in the unsubstituted analog.
Mechanistic Insight: Electronic Effects on IR Shifts
Understanding why the peaks shift adds a layer of validation to your data interpretation.
-
Inductive Effect (-I) of Sulfone: The methylsulfonyl group is a potent electron-withdrawing group (EWG). It pulls electron density away from the pyridine ring.
-
Consequence: The pyridine ring becomes more electron-deficient. This increases the force constant of the C=O bond (aldehyde) compared to a standard conjugated aldehyde, pushing the wavenumber up (blue shift) towards 1715 cm⁻¹.
-
-
Mesomeric Effect: While the pyridine nitrogen is electron-withdrawing, the sulfone group at the 2-position reinforces this deficiency.
-
Consequence: The "Fermi Doublet" of the aldehyde C-H (2850/2750 cm⁻¹) remains distinct and is not obscured, as the C-H bond is not significantly weakened.
-
Experimental Protocol: Self-Validating Workflow
To ensure reproducible data, follow this protocol. This method assumes the compound is a solid (typical MP: 70–74°C).
Method: Attenuated Total Reflectance (ATR) FTIR.
-
Why ATR? It eliminates the moisture interference common in KBr pellets, which can obscure the critical 3000–3500 cm⁻¹ region (checking for hydrate formation).
Step-by-Step:
-
Background Scan: Run an air background (32 scans, 4 cm⁻¹ resolution).
-
Sample Prep: Place ~2 mg of the solid target on the diamond/ZnSe crystal.
-
Compression: Apply high pressure. Note: Ensure the sample is dry; residual solvent (DCM or Ethyl Acetate) will show peaks at 1760 cm⁻¹ (ester) or 700 cm⁻¹ (C-Cl), mimicking impurities.
-
Acquisition: Collect 16–32 scans.
-
Validation Check (The "Self-Check"):
-
Is there a broad hump at 3400 cm⁻¹? If yes, dry the sample (Aldehyde hydrate formation).
-
Is the doublet at 2850/2750 visible? If no, the aldehyde may have oxidized to a carboxylic acid (look for broad O-H trough).
-
Reaction Monitoring Workflow (Visualization)
The following diagram illustrates the logical decision tree for monitoring the synthesis of 2-(Methylsulfonyl)isonicotinaldehyde from its sulfide precursor.
Figure 1: IR-based decision logic for monitoring the oxidation of sulfide to sulfone. Note the specific checkpoints for Sulfoxide impurity vs. Sulfone product.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for functional group frequencies).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons. (Authoritative source for Sulfone vs. Sulfoxide shifts).
-
National Institute of Standards and Technology (NIST) . Chemistry WebBook, SRD 69. [Link] (Reference for Pyridine and Benzaldehyde analog spectra).
Sources
Safety Operating Guide
2-(Methylsulfonyl)isonicotinaldehyde: Operational Disposal & Handling Guide
[1]
Executive Summary & Core Directive
Do not treat this compound as general organic waste. 2-(Methylsulfonyl)isonicotinaldehyde (CAS 1211539-18-2) possesses a dual-threat functionality: an electrophilic aldehyde group and an electron-withdrawing sulfone moiety on a pyridine ring.[1] This combination increases the compound's susceptibility to nucleophilic attack and autoxidation.
Immediate Action Plan:
-
Segregate: Isolate from strong oxidizers (nitric acid, peroxides) and strong bases (hydroxides, amines).[1]
-
Label: Mark clearly as "Hazardous Waste - Toxic/Irritant."
-
Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
Understanding the molecular behavior is the first step in safe disposal. This compound is not merely "trash"; it is a reactive intermediate that requires stabilization until destruction.
| Parameter | Data | Operational Implication |
| Chemical Name | 2-(Methylsulfonyl)isonicotinaldehyde | Official manifesting name. |
| CAS Number | 1211539-18-2 | Use for waste profiling/SDS lookup. |
| Molecular Weight | 185.20 g/mol | N/A |
| Physical State | Solid (typically off-white/yellow powder) | Dust inhalation risk; requires particulate respirator.[1] |
| Reactive Groups | Aldehyde (-CHO), Sulfone (-SO₂Me) | Aldehyde: Prone to autoxidation to acid; polymerization risk with bases.Sulfone: Electron-withdrawing; increases ring reactivity.[1] |
| Primary Hazards | Skin/Eye Irritant (H315, H319), STOT SE (H335) | Standard PPE (Nitrile gloves, safety glasses, lab coat) required.[1] |
Waste Stream Segregation Strategy
The most common accident involving pyridine aldehydes occurs when they are inadvertently mixed with incompatible waste streams. The electron-deficient nature of the pyridine ring (exacerbated by the sulfone) makes the aldehyde highly reactive.[1]
Critical Incompatibilities
-
Strong Oxidizers (e.g., Nitric Acid, Bleach): Can cause rapid, exothermic oxidation of the aldehyde to 2-(methylsulfonyl)isonicotinic acid, potentially generating heat and pressure in sealed waste containers.[1]
-
Strong Bases (e.g., NaOH, KOH, Amines): The sulfone group activates the ring, making the aldehyde susceptible to rapid aldol condensation or Cannizzaro reactions, leading to uncontrolled polymerization and exotherms.[1]
Diagram 1: Waste Stream Decision Matrix
This logic flow ensures the compound is routed to the correct waste container to prevent cross-reactivity.
Figure 1: Decision matrix for segregating 2-(Methylsulfonyl)isonicotinaldehyde waste based on physical state and solvent composition.
Disposal Workflow (Step-by-Step)
A. Solid Waste (Pure Compound)[1]
-
Container Selection: Use a clean, wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.
-
Packaging: Transfer the solid using a disposable spatula. Do not sweep bench dust into the container if it may contain other chemical residues.
-
Labeling:
-
Storage: Store in a satellite accumulation area away from heat and direct sunlight until pickup.
B. Liquid Waste (Reaction Mixtures)[1]
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction mixture is acidic or basic, neutralize carefully before adding to the waste carboy to prevent container degradation or reaction with other wastes.[1]
-
Solvent Compatibility:
-
If dissolved in Dichloromethane (DCM) : Dispose in "Halogenated Waste."[1]
-
If dissolved in Methanol/Ethyl Acetate : Dispose in "Non-Halogenated Waste."
-
-
Venting: Use a vented cap if there is any risk of slow off-gassing or residual reaction.
Emergency Contingencies: Spill Cleanup
In the event of a spill, the priority is containment followed by chemical deactivation.[1]
Diagram 2: Spill Response Protocol
This workflow describes how to safely manage an unintended release in the laboratory.
Figure 2: Emergency response workflow for solid and liquid spills.
Regulatory & Compliance Notes
-
RCRA Classification (USA): While 2-(Methylsulfonyl)isonicotinaldehyde is not explicitly P- or U-listed (40 CFR 261.33), it must be characterized.[1] If the waste is ignitable (flash point <60°C due to solvent), it is D001 .[1] If it exhibits toxicity characteristics, it is D003 (Reactive) or D001 .[1] Default Recommendation: Manage as non-listed Hazardous Waste.
-
European Waste Code (EWC): Typically 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 12, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved February 12, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
